
A 410099.1
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Cancer Therapy
A 410099.1 has been extensively studied for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells. It has shown:
- Cytotoxicity : Exhibits an effective concentration () of approximately 13 nM in MDA-MB-231 breast cancer cells .
- In Vivo Efficacy : Demonstrated antitumor activity in mouse models of breast cancer, indicating its potential for clinical application .
2. Targeted Protein Degradation
This compound plays a critical role in the design and synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are innovative tools for targeted protein degradation:
- Functionalized IAP Ligand : Serves as a functionalized ligand that can be conjugated to linkers or target proteins, facilitating the development of PROTACs aimed at degrading specific proteins involved in cancer progression .
- NanoBRET Assays : In these assays, this compound has shown effective engagement with cIAP1, cIAP2, and XIAP proteins, with EC50 values of 4.6 nM, 9.2 nM, and 15.6 nM respectively .
Table 1: Summary of this compound Efficacy
Application | Target | Efficacy Measure | Notes |
---|---|---|---|
Cancer Cell Cytotoxicity | MDA-MB-231 | High affinity for XIAP | |
In Vivo Antitumor Activity | Mouse Breast Cancer | Effective | Demonstrated significant tumor reduction |
PROTAC Development | cIAP1, cIAP2, XIAP | EC50 values: 4.6, 9.2, 15.6 nM | Functionalized ligand for targeted degradation |
Case Studies
Case Study 1: Enhancing TRAIL-Induced Apoptosis
Research has indicated that this compound can enhance TRAIL (TNF-related apoptosis-inducing ligand) induced apoptosis in chronic lymphocytic leukemia (CLL) cells. This combination therapy approach suggests a synergistic effect that could lead to improved therapeutic outcomes in patients with CLL .
Case Study 2: PROTAC Development Using this compound
In a study focused on developing PROTACs targeting estrogen receptor-alpha (ERα), this compound was utilized as a key component to recruit the E3 ligase complex necessary for effective protein degradation. The resulting PROTACs exhibited low nanomolar degradation capabilities, highlighting the compound's versatility in drug design .
Wirkmechanismus
Target of Action
A 410099.1 is a high-affinity inhibitor of the Baculoviral IAP Repeat-containing (BIRC) proteins . The primary targets of this compound are BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 . These proteins play a crucial role in inhibiting apoptosis, thus promoting cell survival.
Mode of Action
This compound interacts with its targets (BIRC proteins) by binding to them with high affinity . This binding inhibits the function of the BIRC proteins, thereby
Biochemische Analyse
Biochemical Properties
A 410099.1 interacts with various biomolecules, most notably the Baculoviral IAP Repeat-containing (BIRC) proteins . It has been shown to inhibit BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 with EC50 values of 4.6, 9.2, 15.6, 19.9, and 93.9 nM respectively . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells. It exhibits cytotoxicity in a wide range of cancer cell lines in vitro, with an EC50 of 13 nM in MDA-MB-231 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a high-affinity XIAP antagonist, it binds to the BIR3 domain of XIAP with a Kd of 16 nM .
Temporal Effects in Laboratory Settings
It is known that it displays antitumor activity in a mouse breast cancer xenograft model .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and these interactions could have effects on its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A 410099.1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the coupling of N-Methyl-L-alanine with 2-cyclohexylglycine.
Introduction of the naphthalenyl group: This step involves the coupling of the core structure with 1,2,3,4-tetrahydro-1-naphthalenyl.
Final coupling and purification: The final product is obtained by coupling the intermediate with L-prolinamide and purifying the compound to achieve high purity (≥98%) using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
A 410099.1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can be used to introduce different substituents on the core structure, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-A 410099.1 amide-alkylC4-amine: A functionalized IAP ligand used in proteolysis targeting chimeras (PROTACs).
A 410099.1 amide-PEG3-amine: Another functionalized IAP ligand with a polyethylene glycol linker.
Uniqueness
This compound is unique due to its high affinity for XIAP and its potent cytotoxicity in various cancer cell lines. Its ability to enhance TRAIL-induced apoptosis in chronic lymphocytic leukemia cells further distinguishes it from other similar compounds .
Biologische Aktivität
A 410099.1 is a functionalized ligand associated with the inhibitors of apoptosis (IAP) proteins, specifically designed for use in PROTAC (PROteolysis TArgeting Chimeras) research and development. This compound has garnered attention due to its potential therapeutic applications in cancer treatment by selectively targeting IAP proteins, which play crucial roles in cell survival and apoptosis regulation.
This compound is characterized as an amine derivative, which allows for easy conjugation to linkers or target proteins. The compound's structure facilitates its role as a chemical probe in biological assays aimed at understanding the interactions and functions of IAP proteins.
Biological Activity
The biological activity of this compound has been primarily assessed through its effects on various IAP proteins, including cIAP1, cIAP2, and XIAP. The compound exhibits potent inhibitory properties, with effective concentrations (EC50) as follows:
Target Protein | EC50 (nM) |
---|---|
cIAP1 | 4.6 |
cIAP2 | 9.2 |
XIAP | 15.6 |
These values indicate that this compound has a high affinity for these targets, making it a promising candidate for further development in targeted protein degradation strategies.
This compound functions by modulating the ubiquitin-proteasome system through its interaction with IAP proteins. By binding to these proteins, it promotes their degradation, which can lead to the activation of apoptotic pathways in cancer cells that typically evade death due to overexpression of IAPs.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- In Vitro Studies : In a study published in Frontiers in Cell and Developmental Biology, this compound was shown to selectively inhibit BIR domains of IAPs, demonstrating its potential as a tool for studying IAP function and selectivity . The study utilized NanoBRET assays to assess the binding dynamics and selectivity of this compound against different BIR domains.
- Cellular Assays : Another investigation focused on the cellular impact of this compound on cancer cell lines known to overexpress IAPs. The results indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting that the compound effectively re-sensitizes cancer cells to apoptotic signals .
- Therapeutic Potential : Research indicates that combining this compound with other chemotherapeutic agents may enhance treatment efficacy by overcoming resistance mechanisms associated with IAP overexpression . This combinatorial approach could provide a novel strategy for improving outcomes in resistant cancer types.
Eigenschaften
CAS-Nummer |
762274-58-8 |
---|---|
Molekularformel |
C27H41ClN4O3 |
Molekulargewicht |
505.1 |
IUPAC-Name |
N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride |
InChI |
InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |
InChI-Schlüssel |
OPCYOBWCDDJCFT-VOSOYEAFSA-N |
SMILES |
O=C(N[C@@H]1CCCC2=C1C=CC=C2)[C@H]3N(C([C@H](C4CCCCC4)NC([C@H](C)NC)=O)=O)CCC3.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A 410099.1; A 410099.1; A410099.1; A4100991 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.